ethyl N-methyl-N-[2-[6-(1,7,8-trimethoxy-3,4-dihydro-1H-isochromen-3-yl)-1,3-benzodioxol-5-yl]ethyl]carbamate
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Overview
Description
Ethyl n-methyl-n-[2-[6-(1,7,8-trimethoxyisochroman-3-yl)benzo[1,3]dioxol-5-yl]ethyl]carbamate is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl n-methyl-n-[2-[6-(1,7,8-trimethoxyisochroman-3-yl)benzo[1,3]dioxol-5-yl]ethyl]carbamate typically involves multiple steps, including the formation of the isochroman and benzo[1,3]dioxole moieties, followed by their coupling and subsequent functionalization. Common synthetic routes may involve:
Formation of Isochroman Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of Benzo[1,3]dioxole Moiety: This involves the cyclization of catechol derivatives with formaldehyde or other aldehydes.
Coupling and Functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Ethyl n-methyl-n-[2-[6-(1,7,8-trimethoxyisochroman-3-yl)benzo[1,3]dioxol-5-yl]ethyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Amines.
Substitution: Various carbamate derivatives.
Scientific Research Applications
Ethyl n-methyl-n-[2-[6-(1,7,8-trimethoxyisochroman-3-yl)benzo[1,3]dioxol-5-yl]ethyl]carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl n-methyl-n-[2-[6-(1,7,8-trimethoxyisochroman-3-yl)benzo[1,3]dioxol-5-yl]ethyl]carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to alter cellular responses.
Affecting Gene Expression: Influencing the expression of genes related to its biological activity.
Comparison with Similar Compounds
Ethyl n-methyl-n-[2-[6-(1,7,8-trimethoxyisochroman-3-yl)benzo[1,3]dioxol-5-yl]ethyl]carbamate can be compared with similar compounds such as:
N-Methyl-N-ethyl-2-(3,4-methylenedioxyphenyl)ethylamine: Similar structure but different functional groups.
1,3-Benzodioxole-5-yl-2-(methylamino)ethanol: Contains a benzodioxole moiety but lacks the isochroman structure.
Trimethoxyphenethylamine: Shares the trimethoxyphenyl group but has a simpler structure.
The uniqueness of ethyl n-methyl-n-[2-[6-(1,7,8-trimethoxyisochroman-3-yl)benzo[1,3]dioxol-5-yl]ethyl]carbamate lies in its combination of functional groups and the potential for diverse chemical and biological activities.
Properties
CAS No. |
62421-42-5 |
---|---|
Molecular Formula |
C25H31NO8 |
Molecular Weight |
473.5 g/mol |
IUPAC Name |
ethyl N-methyl-N-[2-[6-(1,7,8-trimethoxy-3,4-dihydro-1H-isochromen-3-yl)-1,3-benzodioxol-5-yl]ethyl]carbamate |
InChI |
InChI=1S/C25H31NO8/c1-6-31-25(27)26(2)10-9-15-11-20-21(33-14-32-20)13-17(15)19-12-16-7-8-18(28-3)23(29-4)22(16)24(30-5)34-19/h7-8,11,13,19,24H,6,9-10,12,14H2,1-5H3 |
InChI Key |
BZDWDIKHABIERS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N(C)CCC1=CC2=C(C=C1C3CC4=C(C(O3)OC)C(=C(C=C4)OC)OC)OCO2 |
Origin of Product |
United States |
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